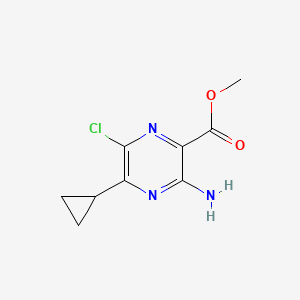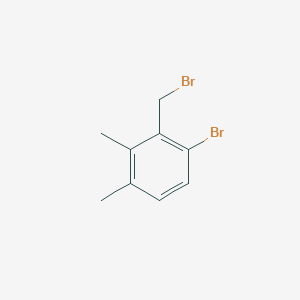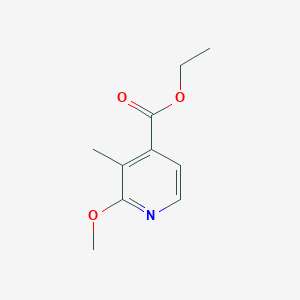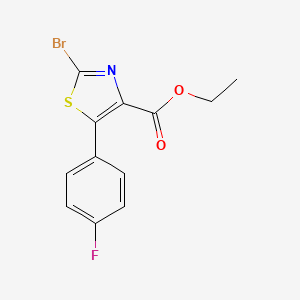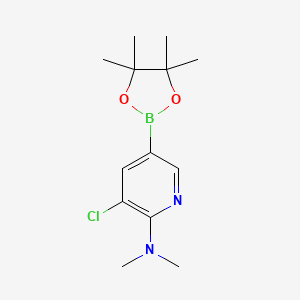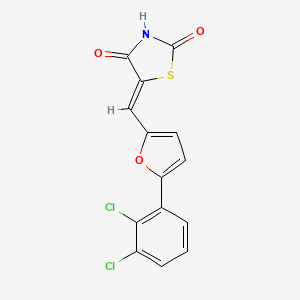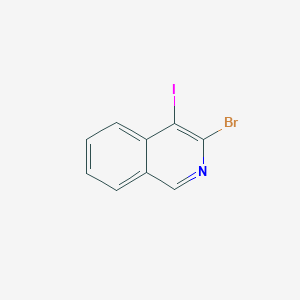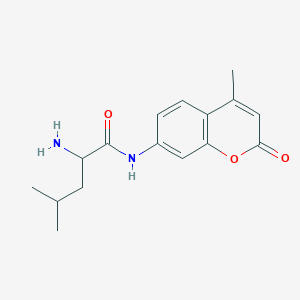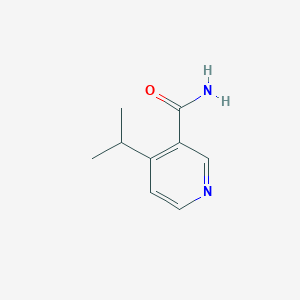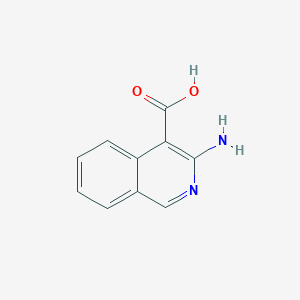
3-Aminoisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminoisoquinoline-4-carboxylic acid is a heterocyclic organic compound that features an isoquinoline core with an amino group at the 3-position and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method relies on the intrinsic nature of the nitrogen substrates used, with ammonia or primary amines typically yielding good results . Another method involves the cyclocondensation of arylmethylazapropenylium perchlorates or the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents and conditions used.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4)
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride
Reduction: Reduced derivatives of the parent compound
Substitution: A wide range of substituted isoquinoline derivatives
Aplicaciones Científicas De Investigación
3-Aminoisoquinoline-4-carboxylic acid has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 3-aminoisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate biological responses . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
3-Aminoisoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Similar in structure but lacks the amino group at the 3-position.
Isoquinoline-4-carboxylic acid: Similar in structure but lacks the amino group at the 3-position.
3-Aminoquinoline: Similar in structure but lacks the carboxylic acid group at the 4-position.
Uniqueness: The presence of both the amino group at the 3-position and the carboxylic acid group at the 4-position makes this compound unique. This dual functionality allows for diverse chemical reactivity and the potential for various applications in different fields.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
3-aminoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H2,11,12)(H,13,14) |
Clave InChI |
NOUXXFTXULJQGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=C2C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



